molecular formula C8H14O4S B8229816 2-(1,1-Dioxidothietan-3-yl)ethylpropionate

2-(1,1-Dioxidothietan-3-yl)ethylpropionate

Cat. No.: B8229816
M. Wt: 206.26 g/mol
InChI Key: AJTIGGJGIINFHD-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidothietan-3-yl)ethylpropionate is a chemical compound with the molecular formula C8H14O4S It is characterized by the presence of a dioxidothietane ring, which is a four-membered ring containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxidothietan-3-yl)ethylpropionate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-mercaptopropionic acid with ethyl acrylate in the presence of a suitable oxidizing agent to form the dioxidothietane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidothietan-3-yl)ethylpropionate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidothietane ring to a thietane ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thietane derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,1-Dioxidothietan-3-yl)ethylpropionate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxidothietan-3-yl)ethylpropionate involves its interaction with molecular targets such as enzymes and receptors. The dioxidothietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxidothietan-3-yl)ethyl acetate
  • 2-(1,1-Dioxidothietan-3-yl)ethyl butyrate
  • 2-(1,1-Dioxidothietan-3-yl)ethyl methacrylate

Uniqueness

2-(1,1-Dioxidothietan-3-yl)ethylpropionate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-(1,1-dioxothietan-3-yl)ethyl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-2-8(9)12-4-3-7-5-13(10,11)6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTIGGJGIINFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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